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Compound Name: Trelagliptin

Cat. No.: B1683223

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trelagliptin (brand name Zafatek) is a potent, selective, and long-acting
dipeptidyl peptidase-4 (DPP-4) inhibitor, distinguished by its once-weekly oral dosing regimen
for the treatment of type 2 diabetes mellitus (T2DM).[1] Preclinical research is fundamental to
understanding its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles,
which collectively inform appropriate dosing strategies for further non-clinical and clinical
development. These application notes provide a summary of key preclinical data and detailed
protocols for essential experiments.

Mechanism of Action

Trelagliptin exerts its therapeutic effect by competitively and reversibly inhibiting the DPP-4
enzyme.[2] This enzyme is responsible for the rapid degradation of incretin hormones, primarily
glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By
inhibiting DPP-4, trelagliptin increases the circulating levels of active GLP-1 and GIP, which in
turn enhance glucose-dependent insulin secretion from pancreatic (3-cells and suppress
glucagon secretion from a-cells.[3] This action leads to improved glycemic control.[3]
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Caption: Mechanism of action of Trelagliptin on the incretin pathway.

Pharmacodynamic (PD) Considerations

The primary pharmacodynamic effect of trelagliptin is the inhibition of plasma DPP-4 activity.
In vitro studies have demonstrated its high potency against DPP-4 from various species.

Table 1: In Vitro Potency (ICso) of Trelagliptin against DPP-4
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Comparator: Comparator:
Source of DPP-4 ICs0 (nmoliL) Alogliptin ICso Sitagliptin ICso
(nmoliL) (nmoliL)
Human
. 1.3 53 16.0
(recombinant)
Human (plasma) 4.2 10.0 Not Reported
Rat (plasma) 9.7 Not Reported Not Reported
Dog (plasma) 6.2 Not Reported Not Reported

Data sourced from[4].

Trelagliptin exhibits over 10,000-fold selectivity for DPP-4 compared to related proteases like
DPP-8 and DPP-9, which is a critical consideration for avoiding potential off-target toxicities.[2]

[4]

Pharmacokinetic (PK) Profile

The pharmacokinetic properties of trelagliptin have been characterized in several preclinical
species, notably rats and dogs. Its long half-life supports the once-weekly dosing schedule
observed in clinical settings.

Table 2: Pharmacokinetic Parameters of Trelagliptin in Male Rats and Dogs

R Cmax AUC
Species Route Dose Tmax (hours)
(ng/mL) (ng-h/mL)

Not
Rat Oral 3 mglkg 118 2.3

Reported
Rat v 1 mg/kg 430 0.08 Not Reported
Dog Oral 3 mg/kg Not Reported  Not Reported  Not Reported

Data sourced from[5]. Note: AUC for the 3 mg/kg oral dose in rats was not specified in the

provided source.
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Table 3: Excretion of 1*C-Trelagliptin (3 mg/kg Oral Dose) in Male Rats and Dogs

. . % of Dose % Unchanged Drug
Species Excretion Route . . .
(Radioactivity) in Excreta
Rat Urinary 38.4% 66.6%
Fecal 60.1% 88.5%
Dog Urinary 68.2% 35.0%
Fecal 28.5% 15.9%

Data sourced from[5].

These data indicate that in rats, the primary route of excretion for the unchanged drug is fecal,
while in dogs, urinary excretion is more prominent.[5] Metabolism is limited, with the unchanged

parent compound being the major component in plasma and excreta.[5]

Toxicology and Safety Pharmacology

Toxicology studies are crucial for defining the safety margin of a drug candidate. Trelagliptin

has been evaluated in both rodent and non-rodent species.

Table 4: Summary of No Observed Adverse Effect Levels (NOAEL) for Trelagliptin

] . NOAEL Key Observations
Species Study Duration .
(mgl/kg/day) at Higher Doses
Rat Not Specified 75 - 250 Liver changes
N Gastrointestinal
Beagle Dog Not Specified 75 - 250

symptoms

Data sourced from[5].

High doses did not result in fatalities, indicating a wide therapeutic window.[5] The high
selectivity of trelagliptin for DPP-4 over DPP-8 and DPP-9 is a key safety feature, as inhibition
of DPP-8/9 has been linked to multiorgan toxicities in preclinical models.[4]
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Preclinical Study Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Rats

Objective: To determine the pharmacokinetic profile of trelagliptin following a single oral dose
in Sprague-Dawley rats.

Materials:

o Trelagliptin

e Vehicle (e.g., 0.5% methylcellulose)

o Male Sprague-Dawley rats (7-8 weeks old)[2][4]
e Oral gavage needles

e Blood collection tubes (containing K2-EDTA)

e Centrifuge

e LC-MS/MS system

Methodology:

e Animal Acclimatization: House animals in a controlled environment (23°C, 55% humidity, 12-
hour light/dark cycle) for at least one week prior to the study.[4] Provide standard chow and
water ad libitum.

» Dosing Preparation: Prepare a homogenous suspension of trelagliptin in the vehicle at the
desired concentration (e.g., 0.3 mg/mL for a 3 mg/kg dose at a 10 mL/kg dosing volume).

» Administration: Fast animals overnight (approx. 12 hours) before dosing. Administer a single
oral dose of trelagliptin via gavage. Record the precise time of administration for each
animal.

e Blood Sampling: Collect blood samples (approx. 200 pL) via a suitable route (e.g., tail vein or
saphenous vein) into EDTA tubes at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4,
8, 12, and 24 hours post-dose).
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e Plasma Preparation: Immediately following collection, centrifuge the blood samples (e.qg.,
2000 x g for 10 minutes at 4°C) to separate plasma.

o Sample Analysis: Store plasma samples at -80°C until analysis.[4] Determine the
concentration of trelagliptin in plasma using a validated LC-MS/MS method.

o Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) using non-
compartmental analysis software.

1. Animal Acclimatization
(= 1 week)

2. Overnight Fasting
(~12 hours)

3. Trelagliptin Administration

(Oral Gavage)

4. Serial Blood Sampling
(0-24 hours)

'

5. Plasma Separation
(Centrifugation)

6. Bioanalysis
(LC-MS/MS)

7. PK Parameter Calculation
(Cmax, Tmax, AUC)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4915685/
https://www.benchchem.com/product/b1683223?utm_src=pdf-body
https://www.benchchem.com/product/b1683223?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Caption: A typical experimental workflow for a preclinical PK study.

Protocol 2: In Vivo Pharmacodynamic (DPP-4 Inhibition)
Assay

Objective: To measure the inhibition of plasma DPP-4 activity after oral administration of
trelagliptin.

Methodology:

o Follow steps 1-4 from the PK study protocol (Protocol 1). Plasma samples can be collected
from the same animals.

» Use a portion of the collected plasma for the DPP-4 activity assay.

e The assay is typically a colorimetric or fluorometric method using a synthetic DPP-4
substrate (e.g., Gly-Pro-p-nitroanilide).

 Incubate plasma with the substrate and measure the rate of product formation over time
using a plate reader.

o Calculate the percent inhibition of DPP-4 activity at each time point relative to the pre-dose
(0 hour) sample for each animal.

» Correlate the percent inhibition with the plasma concentration of trelagliptin determined in
Protocol 1 to establish a PK/PD relationship.

Protocol 3: In Vitro DPP-4 Inhibition Assay

Objective: To determine the I1Cso value of trelagliptin against DPP-4.
Materials:

¢ Recombinant DPP-4 enzyme (human, rat, or dog)

o Trelagliptin (serially diluted)

e DPP-4 substrate (e.g., Gly-Pro-AMC)
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e Assay buffer (e.g., Tris-HCI)
e 96-well microplates
e Fluorometric plate reader

Methodology:

Add assay buffer, recombinant DPP-4 enzyme, and varying concentrations of trelagliptin to
the wells of a microplate.

e Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a controlled
temperature (e.g., 37°C).

« Initiate the reaction by adding the DPP-4 substrate.
¢ Monitor the fluorescence (product formation) over time using the plate reader.
o Calculate the initial reaction velocity for each trelagliptin concentration.

» Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data
to a four-parameter logistic equation to determine the 1Cso value.

Cellular Signaling Pathway

Beyond its primary incretin-based mechanism, trelagliptin has been shown to have potential
effects on cellular signaling pathways related to insulin sensitivity. In diabetic rats, trelagliptin
treatment was associated with the activation of the PI3K/Akt/GSK-3[3 pathway, which is crucial
for synaptic plasticity and may play a role in improving diabetes-related cognitive impairment.[5]
In adipocytes, trelagliptin succinate was shown to activate the PI3K/AKT insulin signaling
pathway to promote the translocation of GLUT4 to the cell membrane, thereby increasing
glucose uptake.[6]
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Caption: Trelagliptin activates the PI3K/AKT/GLUT4 signaling pathway.[6]
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Conclusion

The preclinical data for trelagliptin demonstrate potent and selective DPP-4 inhibition with a
pharmacokinetic profile that supports a long duration of action. Dosing in preclinical studies
should be guided by the target level of DPP-4 inhibition required for efficacy, while staying well
below the established NOAELSs from toxicology studies. The provided protocols offer a
framework for researchers to conduct key in vitro and in vivo experiments to further investigate
trelagliptin or similar compounds in a preclinical setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1683223?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

